molecular formula C26H34N4O5 B13129866 benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B13129866
M. Wt: 482.6 g/mol
InChI Key: PLVWMBFPIAQRHK-VXKWHMMOSA-N
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Description

Benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound with a variety of applications in scientific research. This compound features a benzyl group, a pyridine ring, and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a series of reactions, including nitration, reduction, and alkylation.

    Coupling Reactions: The pyridine derivative is then coupled with an amino acid derivative using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring and benzylic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyridine and benzyl derivatives.

Scientific Research Applications

Benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate: Similar in structure but with variations in the substituents on the pyridine ring or the amino acid derivative.

    N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate: Lacks the benzyl group, affecting its reactivity and interactions.

Uniqueness

The unique combination of functional groups in this compound allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H34N4O5

Molecular Weight

482.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34)/t21-,22-/m0/s1

InChI Key

PLVWMBFPIAQRHK-VXKWHMMOSA-N

Isomeric SMILES

CCC[C@@H](C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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